![molecular formula C9H13N5 B14699168 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 23127-13-1](/img/structure/B14699168.png)
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazine derivatives. . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazolopyrazine derivatives .
Applications De Recherche Scientifique
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By binding to these kinases, the compound can disrupt their signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be compared with other triazolopyrazine derivatives, such as:
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine: Similar structure but with a chlorine substituent, which may alter its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolopyrazine derivative with different substituents, leading to distinct biological properties.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines with 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
23127-13-1 |
|---|---|
Formule moléculaire |
C9H13N5 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C9H13N5/c1-3-4-7-8-12-13-9(10)14(8)5-6(2)11-7/h5H,3-4H2,1-2H3,(H2,10,13) |
Clé InChI |
WFPKROAQWOOZSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CN2C1=NN=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


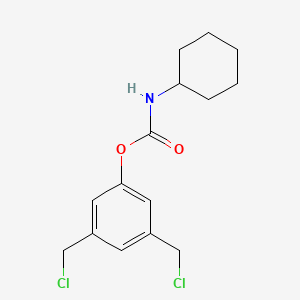


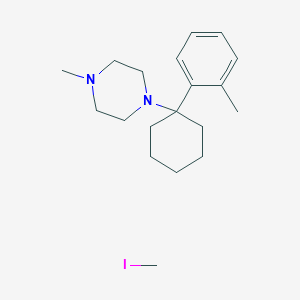
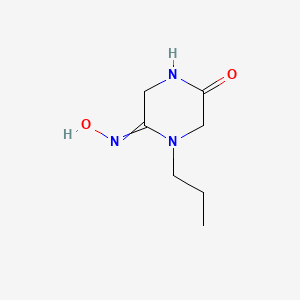

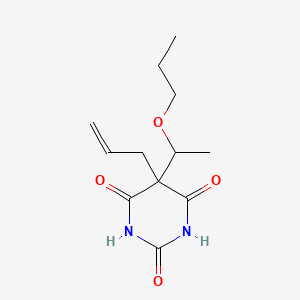
![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
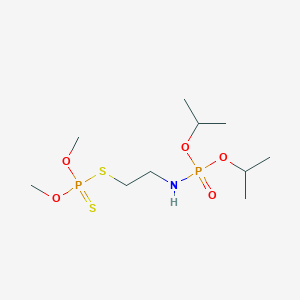
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)

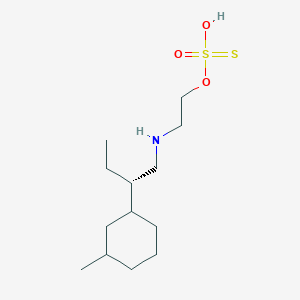
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)

